molecular formula C6H6Na12O24P6 B080925 Sodium phytate CAS No. 14306-25-3

Sodium phytate

Cat. No.: B080925
CAS No.: 14306-25-3
M. Wt: 923.82 g/mol
InChI Key: KETSPIPODMGOEJ-UHFFFAOYSA-B
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Description

Sodium phytate, also known as myo-inositol hexakisphosphate, is a salt form of phytic acid. It is a naturally occurring compound found in many plant tissues, especially in seeds, nuts, and grains. This compound is recognized for its ability to chelate metal ions, making it a significant compound in various biological and industrial applications .

Mechanism of Action

Target of Action

Sodium phytate, also known as phytate, is a type of organophosphorus compound produced in terrestrial ecosystems by plants . Its primary targets are positively charged cations such as calcium, iron, and zinc . It chelates these cations, making them insoluble and thus unavailable as nutritional factors .

Mode of Action

Phytate acts as a polyanionic molecule, capable of chelating positively charged cations . This interaction with its targets results in the formation of insoluble complexes, which can affect the bioavailability of these essential minerals . It’s also been found that phytate can have beneficial health effects such as antioxidant, anticancer potential, and reduction of pathological calcifications in blood vessels and organs .

Biochemical Pathways

Phytate is involved in several biochemical pathways. It serves as a storage form of phosphorus in plant tissues . During germination, phytate is hydrolyzed by endogenous phytases and other phosphatases to release phosphate, inositol, and micronutrients to support the emerging seedling . The hydrolysis of phytate also leads to the formation of less-phosphorylated inorganic phosphates .

Pharmacokinetics

It’s known that the bioavailability of phytate can be influenced by various factors, including dietary composition and the presence of other nutrients . For instance, the presence of phytate in the diet can reduce the absorption of essential minerals, thereby affecting their bioavailability .

Result of Action

The action of this compound can lead to both beneficial and undesirable effects. On the positive side, phytate has been shown to have antioxidant and anticancer potential, and it can reduce pathological calcifications in blood vessels and organs . It’s also been reported that phytate improves lipid and carbohydrate metabolism, increases adiponectin, decreases leptin, and reduces protein glycation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients in the diet can affect the bioavailability of phytate . Moreover, the pH and temperature of the environment can influence the activity of phytases, the enzymes that hydrolyze phytate . Therefore, the efficacy and stability of phytate can vary depending on these and potentially other environmental conditions.

Biochemical Analysis

Biochemical Properties

Sodium phytate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is hydrolyzed by endogenous phytase and other phosphatases during seed germination to release phosphate, inositol, and micronutrients . This compound also interacts with metallic cations like calcium, iron, and zinc, making them insoluble and thus unavailable as nutritional factors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound and its derivatives are implicated in RNA export, DNA repair, signaling, endocytosis, and cell vesicular trafficking .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to positively charged metallic cations, forming insoluble complexes . This binding interaction can inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that this compound administration reduced the growth performance of mice in a dose-dependent manner

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, high doses of this compound have been shown to reduce the growth performance of mice

Metabolic Pathways

This compound is involved in several metabolic pathways. During germination, it is hydrolyzed by endogenous phytase and other phosphatases to release phosphate, inositol, and micronutrients . This process involves various enzymes and cofactors, and it can affect metabolic flux or metabolite levels.

Subcellular Localization

It is known that phytate mainly accumulates in protein storage vacuoles as globoids, predominantly located in the aleurone layer of grains or in the embryo of maize

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources such as rice bran, wheat bran, and soybeans. The extraction process involves milling the plant material, followed by aqueous extraction and precipitation using sodium hydroxide. The precipitate is then purified and dried to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium phytate undergoes various chemical reactions, including complexation, hydrolysis, and oxidation. It forms strong complexes with metal ions such as calcium, iron, and zinc, which can affect the bioavailability of these minerals .

Common Reagents and Conditions:

Major Products Formed:

    Complexation: Metal-phytate complexes (e.g., calcium phytate, iron phytate)

    Hydrolysis: Inositol and inorganic phosphate

    Oxidation: Various oxidation products depending on the oxidizing agent used

Properties

IUPAC Name

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.12Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1/p-12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETSPIPODMGOEJ-UHFFFAOYSA-B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na12O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938091
Record name Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

923.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17211-15-3, 14306-25-3
Record name Phytate persodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017211153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecasodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Myo-Inositol, hexakis(dihydrogen phosphate), dodecasodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTATE PERSODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F6PM8J684
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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